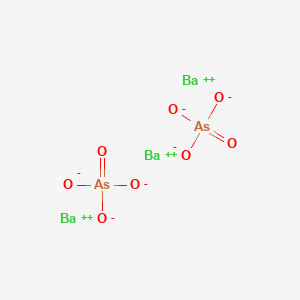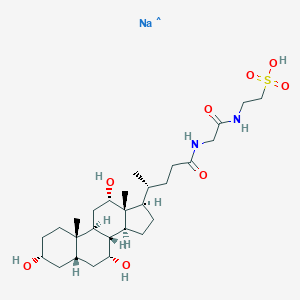
Barium arsenate
Overview
Description
Barium arsenate is an inorganic compound with the chemical formula Ba₃(AsO₄)₂. It is a white, crystalline solid that is insoluble in water. This compound is primarily used in the field of chemistry and materials science due to its unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Barium arsenate can be synthesized through a wet chemical method. One common approach involves the reaction of barium chloride (BaCl₂) with sodium arsenate (Na₃AsO₄) in an aqueous solution. The reaction proceeds as follows:
3BaCl2+2Na3AsO4→Ba3(AsO4)2+6NaCl
The resulting this compound precipitates out of the solution and can be collected by filtration and dried.
Industrial Production Methods: Industrial production of this compound typically involves the reaction of barium hydroxide (Ba(OH)₂) with arsenic acid (H₃AsO₄). The reaction is carried out under controlled conditions to ensure the formation of high-purity this compound. The reaction can be represented as:
3Ba(OH)2+2H3AsO4→Ba3(AsO4)2+6H2O
Chemical Reactions Analysis
Types of Reactions: Barium arsenate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound(V), which is more stable.
Reduction: Under certain conditions, this compound can be reduced to form lower oxidation state arsenic compounds.
Substitution: this compound can participate in substitution reactions where the arsenate group is replaced by other anions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or hydrogen gas (H₂) under high pressure.
Substitution: Reactions with other metal salts in aqueous solutions.
Major Products Formed:
Oxidation: Formation of this compound(V).
Reduction: Formation of arsenic trioxide (As₂O₃) or elemental arsenic (As).
Substitution: Formation of various barium salts depending on the substituting anion.
Scientific Research Applications
Barium arsenate has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other arsenic-containing compounds.
Materials Science: Employed in the development of advanced materials with specific properties, such as nanoporous structures for hydrogen storage.
Environmental Science: Studied for its role in the geochemical cycling of arsenic and its potential use in arsenic remediation processes.
Medicine: Investigated for its potential use in targeted drug delivery systems due to its unique chemical properties.
Mechanism of Action
The mechanism of action of barium arsenate involves its interaction with cellular proteins and enzymes. Arsenate ions can replace phosphate ions in biochemical reactions, disrupting normal cellular processes. This can lead to the inhibition of ATP production and other critical metabolic pathways. The molecular targets include enzymes involved in phosphorylation reactions and proteins with sulfhydryl groups that can bind to arsenate.
Comparison with Similar Compounds
Calcium arsenate (Ca₃(AsO₄)₂): Similar in structure and properties but contains calcium instead of barium.
Lead arsenate (Pb₃(AsO₄)₂): Used historically as an insecticide but is more toxic than barium arsenate.
Magnesium arsenate (Mg₃(AsO₄)₂): Another arsenate compound with different cationic properties.
Uniqueness of this compound: this compound is unique due to its specific chemical and physical properties, such as its high stability and low solubility in water. These properties make it suitable for applications in materials science and environmental remediation, where other arsenate compounds may not be as effective.
Properties
IUPAC Name |
barium(2+);diarsorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2AsH3O4.3Ba/c2*2-1(3,4)5;;;/h2*(H3,2,3,4,5);;;/q;;3*+2/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMKWLWVISBKGQ-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][As](=O)([O-])[O-].[O-][As](=O)([O-])[O-].[Ba+2].[Ba+2].[Ba+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
As2Ba3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10928746 | |
| Record name | Barium arsorate (3/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10928746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
689.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13477-04-8 | |
| Record name | Arsenic acid (H3AsO4), barium salt (2:3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013477048 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arsenic acid (H3AsO4), barium salt (2:3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Barium arsorate (3/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10928746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tribarium diarsenate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.406 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]-](/img/structure/B84913.png)





